2-Iodo-5'-ethylcarboxamidoadenosine
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Overview
Description
2-Iodo-5’-ethylcarboxamidoadenosine is a chemical compound with the molecular formula C13H17IN6O5 and a molecular weight of 464.21600. It is known for its potent and selective action as an adenosine receptor agonist . This compound is primarily used in research and development settings to study the binding and structural properties of adenosine receptor subtypes .
Preparation Methods
The synthesis of 2-Iodo-5’-ethylcarboxamidoadenosine typically involves the reaction of adenosine derivatives with appropriate reagentsThe reaction conditions often require specific solvents and catalysts to ensure high yield and purity
Chemical Reactions Analysis
2-Iodo-5’-ethylcarboxamidoadenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Iodo-5’-ethylcarboxamidoadenosine has several scientific research applications:
Chemistry: It is used to study the binding properties of adenosine receptors and to develop new adenosine receptor agonists.
Biology: Researchers use this compound to investigate the role of adenosine receptors in various biological processes.
Medicine: It has potential therapeutic applications in treating conditions related to adenosine receptor dysfunction.
Mechanism of Action
The mechanism of action of 2-Iodo-5’-ethylcarboxamidoadenosine involves its binding to adenosine receptors, particularly the A2A and A3 subtypes . By activating these receptors, the compound modulates various physiological processes, including neurotransmitter release and immune response. The molecular targets and pathways involved include the inhibition of norepinephrine release and the modulation of neuropeptide Y release from peripheral sympathetic nerve terminals .
Comparison with Similar Compounds
2-Iodo-5’-ethylcarboxamidoadenosine is unique due to its selective action on adenosine receptors. Similar compounds include:
5’-Ethylcarboxamidoadenosine: Lacks the iodine atom but has similar receptor binding properties.
N6-Cyclopentyladenosine: Another adenosine receptor agonist with different structural features.
2-Chloro-5’-ethylcarboxamidoadenosine: Similar structure with a chlorine atom instead of iodine.
These compounds share similar biological activities but differ in their receptor selectivity and potency.
Properties
Molecular Formula |
C13H17IN6O5 |
---|---|
Molecular Weight |
464.22 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-iodopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-ethylcarbamate |
InChI |
InChI=1S/C13H17IN6O5/c1-2-16-13(23)24-3-5-7(21)8(22)11(25-5)20-4-17-6-9(15)18-12(14)19-10(6)20/h4-5,7-8,11,21-22H,2-3H2,1H3,(H,16,23)(H2,15,18,19)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
RLCWOOMMFUKSIC-IOSLPCCCSA-N |
Isomeric SMILES |
CCNC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)I)N)O)O |
Canonical SMILES |
CCNC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)I)N)O)O |
Origin of Product |
United States |
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